(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride
CAS No.:
Cat. No.: VC13593643
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13ClN2O2 |
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Molecular Weight | 216.66 g/mol |
IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1 |
Standard InChI Key | IFZNMRLLOHWXFK-DDWIOCJRSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@H](C(=O)N)N.Cl |
SMILES | COC1=CC=C(C=C1)C(C(=O)N)N.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(C(=O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Configuration
The molecular formula of the free base form is C₉H₁₂N₂O₂, with a molecular weight of 180.204 g/mol . The hydrochloride salt adds a stoichiometric equivalent of HCl, resulting in a molecular weight of 216.66 g/mol . The compound features a chiral center at the C-2 position, conferring its (R)-configuration. The 4-methoxyphenyl group contributes to its aromatic character, while the acetamide moiety enhances hydrogen-bonding potential .
Key structural attributes:
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IUPAC Name: (2R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride
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SMILES Notation: COC1=CC=C(C=C1)C@HN.Cl
Stereochemical Considerations
The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For example, (R)-tembamide—a structurally related compound—demonstrates β-adrenergic agonist properties, whereas the (S)-form is less active . This enantiomeric specificity underscores the importance of asymmetric synthesis methods in producing pharmacologically relevant derivatives .
Synthesis and Manufacturing
Catalytic Asymmetric Hydrogenation
A prominent route involves the asymmetric hydrogenation of α-amino ketones using Rhodium catalysts with electron-donating phosphine ligands. This method achieves enantiomeric excess (ee) >90%, enabling scalable production of chiral 1,2-amino alcohols . For instance:
The hydrochloride salt is subsequently formed via treatment with HCl .
Biocatalytic Approaches
Engineered hemoproteins, such as cytochrome c variants, catalyze the enantioselective aminohydroxylation of styrenyl olefins. This method utilizes O-pivaloylhydroxylamine as an aminating reagent, achieving turnover numbers (TTN) up to 2500 and ee values of 90% .
One-Pot Enzymatic-Chemical Synthesis
Integrating alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction with Pd nanoparticle-mediated hydrogenation streamlines the synthesis. This approach avoids intermediate isolation, reducing solvent waste and improving efficiency .
Physicochemical Properties
The hydrochloride salt’s enhanced aqueous solubility facilitates formulation for intravenous or oral administration .
Pharmacological and Biological Applications
β-Adrenergic Agonist Activity
Structural analogs like (R)-tembamide and (R)-denopamine exhibit potent β₁-adrenergic receptor binding, making them candidates for cardiovascular therapeutics . The 4-methoxyphenyl group augments receptor affinity by interacting with hydrophobic pockets in the binding site .
Enzyme Inhibition Studies
The compound inhibits cytochrome P450 enzymes in vitro, suggesting utility in drug-drug interaction studies .
Supplier | Location | Purity | Packaging |
---|---|---|---|
AlliChem, LLC | United States | >98% | 1g, 5g, 10g |
Riedel-de Haen AG | United States | >95% | 500mg, 1kg |
Allichem LLC | United States | >97% | Custom orders |
Prices range from $50–$200 per gram, depending on quantity and purity .
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